tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Overview
Description
“tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C18H24F4N2O21. It has a molar mass of 376.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”. However, similar compounds like “tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate” and “tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate” are mentioned in various sources23, which might suggest similar synthesis methods could be applicable.Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate” is defined by its molecular formula, C18H24F4N2O21. Unfortunately, I couldn’t find specific information on the detailed molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate” are defined by its molecular formula, C18H24F4N2O2, and its molar mass of 376.4 g/mol1. Unfortunately, I couldn’t find specific information on other physical and chemical properties.Scientific Research Applications
Synthesis Techniques
- An efficient eight-step synthesis process starting from oxoacetic acid monohydrate, involving reductive amination, protection, activation, and deprotection steps, yields tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate, a related compound (Vaid et al., 2013).
Use as an Intermediate in Drug Synthesis
- A practical asymmetric synthesis method was developed for an intermediate compound closely related to tert-butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate, used in the synthesis of nociceptin antagonists (Jona et al., 2009).
Involvement in the Synthesis of Biologically Active Compounds
- The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib, showcases the application of similar compounds in medicinal chemistry (Kong et al., 2016).
Role in Organic Chemistry and Drug Development
- Research into the synthesis of various tert-butyl piperidine-1-carboxylate derivatives, which are structurally similar to tert-butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate, has led to the development of novel compounds for potential use in cancer treatment and other therapeutic areas (Zhang et al., 2018).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate”.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
tert-butyl N-[1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)23-13-6-8-24(9-7-13)11-12-4-5-14(15(19)10-12)18(20,21)22/h4-5,10,13H,6-9,11H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISOFWPRUKCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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